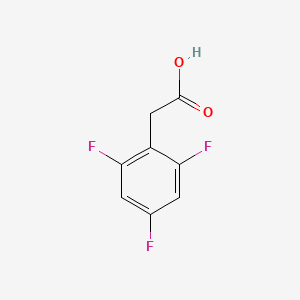

2,4,6-Trifluorophenylacetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2,4,6-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEKZFHYZPHNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380724 | |

| Record name | 2,4,6-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209991-63-9 | |

| Record name | 2,4,6-Trifluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209991-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,6-trifluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Trifluorophenylacetic acid chemical properties

An In-depth Technical Guide to 2,4,6-Trifluorophenylacetic Acid: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated derivative of phenylacetic acid, distinguished by the presence of three fluorine atoms symmetrically positioned on the phenyl ring. This substitution pattern imparts unique electronic properties and steric influences that make it a valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and key applications, designed for researchers, scientists, and professionals in drug development and materials science.

Core Chemical and Physical Properties

This compound is a white crystalline solid at room temperature. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 209991-63-9 | [1][2] |

| Chemical Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White crystals | [1] |

| Melting Point | 110 °C – 112 °C | [1] |

| Synonyms | 2,4,6-Trifluorobenzeneacetic acid, 2-(2,4,6-trifluorophenyl)acetic acid | [1][2] |

| InChI | 1S/C8H5F3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |

| SMILES | OC(=O)Cc1c(F)cc(F)cc1F |

Reactivity Profile and Synthetic Utility

The reactivity of this compound is dominated by its two primary functional components: the carboxylic acid group and the trifluorinated aromatic ring.

Carboxylic Acid Reactivity: Amide Coupling

The carboxylic acid moiety is the primary site of reactivity, readily undergoing reactions typical of this functional group. A cornerstone application in medicinal chemistry is its facile coupling with primary and secondary amines to form stable amide bonds. This reaction is commonly facilitated by carbodiimide activators, such as N,N'-Diisopropylcarbodiimide (DIC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester intermediate, which then reacts cleanly with the amine.

The choice of DIC/NHS is strategic; it's a mild and efficient system that minimizes side reactions and racemization (if chiral centers are present in the amine component), ensuring high yields of the desired amide product. This makes the molecule an ideal scaffold or building block for constructing complex drug candidates.[1]

Caption: Amide bond formation workflow using this compound.

Influence of the Trifluorinated Ring

The three fluorine atoms exert a powerful inductive electron-withdrawing effect. This has several consequences:

-

Increased Acidity: The pKa of the carboxylic acid is lowered compared to unsubstituted phenylacetic acid, which can influence reaction kinetics and solubility.

-

Modified Bioavailability: In a drug development context, fluorination is a well-established strategy to enhance metabolic stability and membrane permeability, potentially improving the pharmacokinetic profile of a molecule.

-

Aromatic Substitution: The ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, although the latter typically requires more forcing conditions.

Key Applications

This compound serves as a crucial intermediate in several high-value applications.

Pharmaceutical and Medicinal Chemistry

-

API Synthesis: It is a registered building block for the preparation of Active Pharmaceutical Ingredients (APIs).[1]

-

Biomaterials: It has been successfully used to prepare glucosamine-based supramolecular nanotubes.[1] The acid is coupled to glucosamine derivatives, and the resulting amphiphiles self-assemble into nanotubes that have shown efficacy in human mesenchymal stem cell therapy.[1]

Agrochemicals

-

Fungicide Development: The compound is a key precursor in the synthesis of novel pyridazine-based fungicides.[1] The synthetic pathway involves an initial reaction with phenylglyoxylic acid to create a furandione derivative, which is subsequently reacted with hydrazine to yield the final pyridazine fungicide.[1]

Caption: General synthetic pathway for pyridazine fungicides.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

| Hazard Information | Details | Source(s) |

| GHS Pictogram(s) | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [2] |

| Storage Class | 11 (Combustible Solids) |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid dust formation and inhalation.

-

Store in a tightly closed container in a dry, cool place.

Experimental Protocol: Amide Coupling

This section provides a representative, self-validating protocol for the coupling of this compound with a generic primary amine, benzylamine, as a proof-of-concept workflow.

Objective: To synthesize N-benzyl-2-(2,4,6-trifluorophenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

N-hydroxysuccinimide (NHS) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask and standard glassware

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and N-hydroxysuccinimide (1.1 eq).

-

Dissolution: Add anhydrous DCM to dissolve the solids. The volume should be sufficient to maintain a stirrable solution (approx. 0.1 M concentration).

-

Activation: Cool the flask to 0 °C using an ice bath. Causality: Cooling minimizes potential side reactions during the activation step. Add DIC (1.1 eq) dropwise to the stirred solution.

-

Active Ester Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. Self-Validation: The formation of the white, insoluble diisopropylurea byproduct is a visual indicator that the activation is proceeding.

-

Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture. Rationale: A slight excess of the amine ensures complete consumption of the activated ester.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid.

-

Workup - Quenching and Filtration: Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ (to remove unreacted NHS and acid), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure amide.

Conclusion

This compound is a high-purity, synthetically versatile building block with significant utility in both medicinal chemistry and agrochemical research. Its trifluorinated phenyl ring provides enhanced metabolic stability and unique electronic characteristics, while the carboxylic acid handle allows for straightforward and efficient coupling to other molecules. The robust and well-understood reactivity of this compound, particularly in amide bond formation, solidifies its role as a valuable tool for the synthesis of novel, high-performance chemical entities.

References

molecular weight of 2,4,6-Trifluorophenylacetic acid

An In-depth Technical Guide to the Molecular Weight of 2,4,6-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, centered on its molecular weight. The document moves beyond a simple statement of value to explore the foundational principles of its calculation, empirical verification through modern and classical analytical techniques, and the critical role molecular weight plays in the context of drug discovery and chemical synthesis. Detailed, field-proven protocols for mass spectrometry and acid-base titration are provided, alongside an analysis of its structural confirmation via spectroscopic methods. This guide serves as a robust reference for scientists engaged in medicinal chemistry, chemical synthesis, and pharmaceutical development, where precise characterization of molecular properties is paramount.

Introduction: The Significance of a Fluorinated Phenylacetic Acid Derivative

This compound is a halogenated derivative of phenylacetic acid, a structural motif found in various bioactive compounds. The strategic placement of three fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications make it a valuable building block in the synthesis of complex molecules, including agricultural fungicides and active pharmaceutical ingredients (APIs)[1]. In any research or development context, the most fundamental property of a chemical compound is its molecular weight. An accurate molecular weight is the bedrock of chemical synthesis, enabling precise stoichiometric calculations, and is a cornerstone of analytical characterization, allowing for unambiguous identification. Furthermore, in the realm of drug development, molecular weight is a key determinant of a molecule's potential as an orally bioavailable drug, as famously encapsulated in Lipinski's Rule of Five[2][3]. This guide will dissect the from first principles to practical application.

Core Physicochemical & Structural Identity

A precise understanding of a molecule begins with its fundamental identifiers and properties. These data form the basis for all subsequent calculations and experimental designs.

Chemical Identity

-

IUPAC Name: (2,4,6-Trifluorophenyl)acetic acid[4]

-

Molecular Structure:

Caption: Chemical structure of this compound.

Calculation of Average Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the weighted average of the natural abundances of the isotopes of each element.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Fluorine | F | 3 | 18.998 | 56.994 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 190.120 |

Based on this calculation, the average is 190.12 g/mol [5][6][7][8].

Experimental Verification of Molecular Weight

While theoretical calculation provides a precise value, empirical verification is essential for confirming the identity and purity of a synthesized or purchased sample. This section details the primary methods for this validation.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and primarily shows the molecular ion.

Principle of ESI-MS: The analyte is dissolved in a volatile solvent and pumped through a capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer. For an acidic molecule like this compound, analysis in negative ion mode is preferred, which will detect the deprotonated molecule, [M-H]⁻. The instrument measures the mass-to-charge ratio (m/z). Since the charge (z) is -1, the measured m/z value directly corresponds to the mass of the molecular ion (Monoisotopic Mass - 1.008 Da).

Caption: Workflow for Molecular Weight Verification by ESI-MS.

Detailed Protocol for ESI-MS Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Perform a serial dilution to create a final working solution with a concentration of approximately 1-10 µg/mL in the same solvent[9].

-

Causality: High concentrations can cause ion suppression and contaminate the ESI source. Using volatile, HPLC-grade solvents like methanol or acetonitrile is crucial as non-volatile salts or buffers (e.g., phosphates) will not evaporate and will clog the instrument[2][10].

-

-

Instrument Setup:

-

Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode . This is because the carboxylic acid group readily loses a proton to form a negative ion[1][3].

-

Set the mass range for scanning, for example, from m/z 50 to 500, to ensure the expected ion is observed.

-

Infuse the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Expect to observe a prominent peak corresponding to the [M-H]⁻ ion. The monoisotopic mass of C₈H₅F₃O₂ is 190.0242 g/mol . The [M-H]⁻ ion should therefore appear at an m/z of approximately 189.0164 .

-

Minor adducts, such as with formate ([M+CHO₂]⁻) from solvent additives, may also be observed.

-

Trustworthiness: The system must be calibrated using a known standard before analysis to ensure mass accuracy. The observation of the correct isotopic distribution pattern for a molecule containing 8 carbons provides further validation.

-

Acid-Base Titration (Classical Method)

Titration offers a classical, cost-effective method to determine the equivalent weight of an acid. For a monoprotic acid like this compound, the equivalent weight is equal to the molecular weight.

Principle: A precisely weighed sample of the acid is dissolved and neutralized by titrating with a strong base of accurately known concentration. The endpoint, where all the acid has been consumed, is visualized using a pH indicator.

Detailed Protocol for Titration:

-

Preparation of Standardized Titrant:

-

Prepare an approximately 0.1 M solution of sodium hydroxide (NaOH).

-

Standardize this solution by titrating it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity to four significant figures.

-

-

Sample Preparation:

-

Accurately weigh approximately 150-200 mg (0.1500 g - 0.2000 g) of this compound into a 125 mL Erlenmeyer flask[11]. Record the mass precisely.

-

Add ~25 mL of 95% ethanol to dissolve the sample, followed by ~25 mL of deionized water. Causality: The ethanol ensures the organic acid is fully dissolved, while the water is necessary for the pH indicator to function correctly[11].

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.

-

Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

Titrate the acid solution with the NaOH, swirling the flask constantly, until the first faint but persistent pink color appears. This is the endpoint.

-

Record the final volume of NaOH solution used.

-

-

Calculation:

-

Moles of NaOH = Molarity of NaOH (mol/L) × Volume of NaOH used (L)

-

Since the stoichiometry of the reaction (Acid + NaOH → Salt + H₂O) is 1:1, Moles of Acid = Moles of NaOH.

-

Molecular Weight ( g/mol ) = Mass of Acid (g) / Moles of Acid (mol)[12].

-

Trustworthiness: Repeating the titration at least three times and averaging the results ensures precision and minimizes random error. The result should be within a close margin (e.g., +/- 2 g/mol ) of the theoretical value.

-

Structural Confirmation via Spectroscopy

While MS and titration confirm molecular weight, they do not confirm the specific isomeric structure. Spectroscopic techniques like NMR and IR provide a fingerprint of the molecule, confirming the arrangement of atoms.

-

Infrared (IR) Spectroscopy: An FTIR spectrum would confirm the presence of key functional groups. Expected characteristic peaks for this compound include:

-

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp, strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

Aromatic C=C stretching peaks (~1450-1600 cm⁻¹).

-

Strong C-F stretching peaks (~1100-1350 cm⁻¹).

-

Aromatic C-H bending patterns indicative of the substitution pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show two distinct signals: a singlet for the two methylene (-CH₂-) protons and a signal in the aromatic region for the two aromatic protons. The aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms. A broad singlet for the acidic -COOH proton would also be present.

-

¹³C NMR: Would show characteristic signals for the carbonyl carbon, the methylene carbon, and the four distinct types of aromatic carbons, with their chemical shifts influenced by the fluorine substituents.

-

¹⁹F NMR: Would show two signals corresponding to the fluorine atoms at the C2/C6 positions and the fluorine atom at the C4 position, confirming the substitution pattern.

-

Relevance in Drug Development: Lipinski's Rule of Five

The molecular weight of a compound is a critical parameter in early-stage drug discovery, particularly for predicting oral bioavailability. Christopher Lipinski's "Rule of Five" provides a set of guidelines to evaluate the "drug-likeness" of a molecule[2][3].

The Rule of Five Criteria for Oral Bioavailability:

A compound is more likely to have poor oral absorption if it violates more than one of these rules[9].

Caption: Evaluation of this compound against Lipinski's Rule of Five.

Analysis for this compound:

-

Molecular Weight: 190.12 Da. This is well under the 500 Da threshold.

-

Hydrogen Bond Donors: 1 (from the carboxylic acid OH group). This is less than or equal to 5.

-

Hydrogen Bond Acceptors: 2 (the two oxygen atoms). This is less than or equal to 10.

-

Log P: The calculated Log P is approximately 1.73, which is less than 5[8].

Conclusion

The , confirmed theoretically and empirically as 190.12 g/mol , is more than a mere physical constant. It is a foundational parameter that dictates its stoichiometric use in synthesis, enables its definitive identification through analytical techniques like mass spectrometry, and critically, places it favorably within the physicochemical space for oral drug development. The methodologies outlined in this guide provide a framework for the rigorous, self-validating characterization required in modern chemical and pharmaceutical research, underscoring the indispensable link between fundamental properties and practical application.

References

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. asdlib.org [asdlib.org]

- 5. TMPL - Education [uab.edu]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. titration [westfield.ma.edu]

2,4,6-Trifluorophenylacetic acid structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 2,4,6-Trifluorophenylacetic Acid

Introduction

This compound is a fluorinated derivative of phenylacetic acid that serves as a crucial building block in medicinal chemistry and materials science.[1] The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhances metabolic stability, and influences the conformational preferences of molecules incorporating this moiety. These characteristics make it a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agricultural fungicides.[1] This guide provides a comprehensive overview of its structure, properties, and key synthetic methodologies, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational aspect of this compound lies in its distinct molecular architecture, which dictates its reactivity and physical characteristics.

Chemical Structure

The molecule consists of a phenylacetic acid core where the benzene ring is substituted with fluorine atoms at the 2, 4, and 6 positions. This symmetric substitution pattern significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Caption: Structure and identifiers for this compound.

Physicochemical Data

The physical and chemical properties are summarized below. These characteristics are essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Chemical Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 110 - 112 °C | [1] |

| Purity | >98% (typical) | [1] |

| SMILES | OC(=O)Cc1c(F)cc(F)cc1F | [2][3] |

| InChI Key | NGEKZFHYZPHNKQ-UHFFFAOYSA-N | [2][3] |

Spectroscopic Characterization

The identity and purity of this compound are routinely confirmed using various spectroscopic techniques. Reference spectra, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are available in chemical databases, providing a benchmark for synthetic validation.[4]

Synthesis Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. This section details two robust and scientifically validated synthetic pathways.

Method 1: Grignard Carbonation of 2,4,6-Trifluorobenzyl Halide

This classical organometallic approach provides a direct and reliable route to the target acid. It leverages the formation of a highly nucleophilic Grignard reagent, which subsequently attacks carbon dioxide to form a carboxylate salt.

Causality of Experimental Choices: The synthesis begins with a 2,4,6-trifluorobenzyl halide (bromide or chloride). The choice of halide is a balance between reactivity (Br > Cl) and cost. Anhydrous etheral solvents like Tetrahydrofuran (THF) or Diethyl Ether are critical; they are non-protic and effectively solvate the magnesium ions, stabilizing the Grignard reagent. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive organometallic intermediate from reacting with atmospheric oxygen or moisture, which would quench the reagent and reduce the yield.

Caption: Workflow for the Grignard carbonation synthesis route.

Experimental Protocol:

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings are added to the flask.

-

Initiation: A small crystal of iodine is added to activate the magnesium surface. A solution of 2,4,6-trifluorobenzyl bromide in anhydrous THF is added to the dropping funnel. A small portion of the halide solution is added to the magnesium to initiate the reaction, evidenced by heat evolution and bubble formation.

-

Grignard Formation: The remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carbonation: The reaction mixture is cooled in an ice bath and poured slowly over an excess of crushed dry ice (solid CO₂). The dry ice serves as the carbon source for the carboxylic acid.

-

Workup and Isolation: After the CO₂ has sublimated, the resulting magnesium salt is quenched by the slow addition of dilute hydrochloric acid. This protonates the carboxylate to form the desired carboxylic acid and dissolves the remaining magnesium salts. The aqueous mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or a hexane/ethyl acetate mixture.

Method 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding carboxylic acids (after hydrolysis) or thioamides.[5][6] This pathway involves the migration of the carbonyl group to the terminal position of the alkyl chain. For this synthesis, the starting material is 2',4',6'-trifluoroacetophenone.

Causality of Experimental Choices: This reaction is named for its discoverers and is particularly useful when a one-carbon homologation and oxidation are required simultaneously.[5][7] The Kindler modification, which uses elemental sulfur and a secondary amine (typically morpholine), is often preferred due to its milder conditions and higher yields compared to the original protocol using ammonium polysulfide.[8] Morpholine acts as both a solvent and a reactant, forming an enamine intermediate that facilitates the reaction with sulfur. The final hydrolysis step is a standard procedure to convert the resulting thioamide into the desired carboxylic acid.

Caption: Synthetic pathway via the Willgerodt-Kindler reaction.

Experimental Protocol:

-

Thioamide Synthesis: In a round-bottom flask, 2',4',6'-trifluoroacetophenone, elemental sulfur, and morpholine are combined. The mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Thioamide: Once the reaction is complete, the mixture is cooled to room temperature and poured into water. The resulting thioamide often precipitates as a solid and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

-

Hydrolysis: The crude thioamide is suspended in an aqueous acid solution (e.g., 10% sulfuric acid) or a basic solution (e.g., 10% sodium hydroxide). The mixture is heated to reflux until the hydrolysis is complete (indicated by the cessation of hydrogen sulfide gas evolution, if applicable, and confirmed by TLC).

-

Workup and Purification: If acidic hydrolysis was used, the mixture is cooled, and the precipitated carboxylic acid is collected by filtration. If basic hydrolysis was performed, the solution is cooled, acidified with a strong acid like HCl to precipitate the product, which is then filtered, washed with water, and dried. Recrystallization provides the pure this compound.

Applications in Drug Development and Materials Science

This compound is not an end product but a high-value intermediate. Its utility is demonstrated in several advanced applications:

-

Pharmaceutical Synthesis: It is a key building block for certain APIs. The trifluorophenyl moiety can enhance drug potency, selectivity, and pharmacokinetic properties.

-

Agrochemicals: It is employed in the synthesis of novel pyridazine-based fungicides.[1] The fluorine atoms are known to increase the biological activity of many agrochemicals.

-

Supramolecular Chemistry: The acid has been used to prepare glucosamine-based supramolecular nanotubes, which have shown potential in human mesenchymal stem cell therapy.[1] This highlights its role in the development of advanced biomaterials.

Conclusion

This compound is a synthetically accessible and versatile building block. The methodologies described herein, particularly Grignard carbonation and the Willgerodt-Kindler reaction, offer reliable and scalable routes to its production. Understanding the chemical principles and practical considerations behind these syntheses enables researchers to efficiently produce this valuable compound for applications in drug discovery, agrochemistry, and advanced material development.

References

- 1. ossila.com [ossila.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(209991-63-9) 1H NMR [m.chemicalbook.com]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Sciencemadness Discussion Board - Willgerodt Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to 2,4,6-Trifluorophenylacetic Acid: Properties, Reactivity, and Experimental Considerations

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Strategic Overview

2,4,6-Trifluorophenylacetic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and agrochemical development.[1] The strategic incorporation of three fluorine atoms onto the phenyl ring profoundly modifies the molecule's electronic landscape, enhancing its utility as a synthetic building block. This trifluorination imparts unique properties, including increased acidity and altered lipophilicity, which are highly desirable in the design of novel bioactive compounds. Fluorine atoms can improve metabolic stability, enhance binding affinity to target proteins, and optimize the pharmacokinetic profile of drug candidates. This guide provides a detailed examination of the core physicochemical characteristics, reactivity, and essential experimental protocols for this compound, serving as a foundational resource for its effective application in research and development.

Core Physicochemical Characteristics

A precise understanding of the physical properties of this compound is fundamental to its handling, formulation, and application in synthetic chemistry.

Identity and Physical State

The compound is typically supplied as a white to off-white solid or crystalline powder.[1] Its key identifiers and physical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2,4,6-trifluorophenyl)acetic acid | [2] |

| CAS Number | 209991-63-9 | [1] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White crystals or solid | [1] |

| Melting Point | 110 - 112 °C | [1] |

Spectroscopic Profile for Structural Verification

Unambiguous structural confirmation is critical. The following spectroscopic techniques are routinely employed for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum provides key signals for the methylene protons (-CH₂-) and the remaining aromatic protons, with chemical shifts influenced by the adjacent fluorine atoms.

-

¹⁹F NMR: This is a definitive technique for fluorinated compounds. The spectrum will display distinct signals corresponding to the fluorine atoms at the C2, C4, and C6 positions, with characteristic coupling constants.[3]

-

¹³C NMR: Provides a map of the carbon skeleton, confirming the presence of the carboxylic acid, methylene, and distinct aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicative of the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, and the C-F bonds of the fluorinated aromatic ring.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (190.12 g/mol ) and provides valuable information on its fragmentation pattern, which can be used to further support structural elucidation.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by the acidic proton of the carboxylic acid group and the unique electronic nature of the trifluorinated phenyl ring.

Enhanced Acidity

The three fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect. This effect stabilizes the conjugate base (carboxylate anion) that forms upon deprotonation, thereby significantly increasing the acidity of the carboxylic acid compared to its non-fluorinated analog, phenylacetic acid. This enhanced acidity can influence reaction kinetics and the choice of reagents, particularly in base-mediated transformations.

Key Synthetic Transformations

The carboxylic acid moiety is a versatile functional handle for a wide array of chemical reactions. Its conversion to amides is particularly important in the synthesis of pharmaceuticals and other bioactive molecules.

Caption: Principal synthetic transformations of this compound.

This compound readily couples with amines to form amides, a reaction often catalyzed by carbodiimides.[1] It is also a precursor for creating agricultural fungicides by first reacting with phenylglyoxylic acid to form a furandione derivative, which then reacts with hydrazine.[1]

Experimental Protocol: Robust Amide Bond Formation

The following protocol details a reliable and widely used method for coupling this compound with a primary amine. This self-validating system employs standard coupling reagents to ensure high efficiency and minimize side reactions.

Objective

To synthesize an N-alkyl-2-(2,4,6-trifluorophenyl)acetamide via a carbodiimide-mediated coupling reaction.

Materials & Reagents

-

This compound (1.0 eq)

-

Primary Amine (1.0-1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

-

Reagent Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Rationale: HOBt is added at this stage to act as a catalyst and suppress racemization and other side reactions by forming an activated ester intermediate.

-

Amine and Base Addition: Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture for 5 minutes. Rationale: DIPEA is a non-nucleophilic organic base used to neutralize the HOBt and the HCl salt that is formed as a byproduct of the EDC reaction.

-

Activation and Coupling: Add EDC (1.2 eq) portion-wise to the stirred solution. Rationale: EDC is the coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

-

Aqueous Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and the starting carboxylic acid. The brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure amide.

Caption: A standardized workflow for the EDC/HOBt mediated amide coupling protocol.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with this compound.

-

Hazard Identification: This compound may cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid breathing dust.[4][5][6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[4][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

First Aid:

References

An In-depth Technical Guide to the Solubility of 2,4,6-Trifluorophenylacetic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor solubility can lead to a cascade of complications, including unpredictable in vitro results, diminished bioavailability, and ultimately, the failure of a promising compound.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the solubility of 2,4,6-Trifluorophenylacetic acid. We will explore the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and offer expert insights into its expected behavior in a range of organic solvents.

Physicochemical Profile of this compound

Understanding the intrinsic properties of this compound is paramount to predicting and interpreting its solubility. The presence of three electron-withdrawing fluorine atoms on the phenyl ring, coupled with the acidic carboxylic acid group, creates a molecule with distinct electronic and steric characteristics.

| Property | Value | Source |

| Chemical Formula | C₈H₅F₃O₂ | [3] |

| Molecular Weight | 190.12 g/mol | [3] |

| CAS Number | 209991-63-9 | |

| Appearance | Solid | |

| pKa (Predicted) | 3.78 ± 0.10 | [4] |

The strategic placement of fluorine atoms can significantly influence a molecule's physicochemical properties, including its acidity (pKa) and lipophilicity.[5][6] Fluorine substitution typically lowers the pKa of nearby functional groups, making the carboxylic acid of this compound more acidic than its non-fluorinated counterpart, phenylacetic acid (pKa ≈ 4.31).[5][7] This enhanced acidity can influence its interaction with polar solvents.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process involves the disruption of the solute's crystal lattice and the formation of a cavity in the solvent, followed by the solvation of the solute molecules.

Caption: Interplay of energetic factors governing the solubility of a solute in a solvent.

For this compound, the key functionalities influencing its solubility are:

-

Carboxylic Acid Group: Capable of acting as both a hydrogen bond donor and acceptor, favoring interactions with polar protic and aprotic solvents.

-

Trifluorophenyl Ring: The highly electronegative fluorine atoms create a polarized aromatic system, capable of engaging in dipole-dipole interactions. The fluorinated ring also contributes to the molecule's lipophilicity.

The general principle of "like dissolves like" provides a useful starting point. Solvents that can effectively interact with both the polar carboxylic acid head and the moderately lipophilic fluorinated ring will be the most effective.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[8]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Detailed Experimental Protocol

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Centrifuge (optional)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (typically 24 to 48 hours) to allow the system to reach equilibrium.[1]

-

Separation: After the equilibration period, remove the vial and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant. To ensure the complete removal of any solid particles, the sample should be filtered through a syringe filter or centrifuged.[1][2]

-

Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

Analytical Quantification Techniques

The choice of analytical technique is crucial for accurate solubility determination. The method must be sensitive, specific, and validated for the analyte and solvent system.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common and reliable method.[9] A reversed-phase C18 column is typically suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection would be performed at the UV absorbance maximum of this compound. A calibration curve must be prepared using standards of known concentrations.

-

UV-Vis Spectroscopy: For a simpler, high-throughput approach, direct UV-Vis spectroscopy can be used, provided the solvent does not interfere with the absorbance spectrum of the analyte.[1] A calibration curve is generated by measuring the absorbance of a series of standard solutions.

-

Fluorine Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: This is a powerful technique for the analysis of fluorinated compounds.[10] It offers high specificity and can be used for direct quantification without the need for chromophores, which is advantageous for certain compounds or complex matrices.[10]

Expected Solubility Trends in Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the carboxylic acid group. The alkyl portion of the alcohol can interact with the fluorophenyl ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | High to Moderate | These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid proton. Their polarity also allows for favorable dipole-dipole interactions with the fluorinated ring. DMSO and DMF are expected to be excellent solvents. |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Low | These solvents lack the ability to form strong hydrogen bonds with the carboxylic acid group. While some van der Waals interactions with the phenyl ring are possible, they are insufficient to overcome the strong solute-solute interactions of the carboxylic acid dimers in the solid state. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate dipole moment and can engage in some dipole-dipole interactions. However, their inability to accept hydrogen bonds effectively will likely limit the solubility compared to polar aprotic solvents. |

Conclusion

While a definitive quantitative solubility profile of this compound requires empirical determination, a thorough understanding of its physicochemical properties and the theoretical principles of solubility allows for informed predictions and the design of robust experimental protocols. The shake-flask method, coupled with a reliable analytical technique such as HPLC-UV, provides a clear and accurate pathway to obtaining this critical data. It is anticipated that polar solvents, particularly those capable of hydrogen bonding, will be the most effective in dissolving this compound, a crucial piece of information for its application in pharmaceutical synthesis and formulation.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chemscene.com [chemscene.com]

- 4. 2,4,5-Trifluorophenylacetic acid CAS#: 209995-38-0 [m.chemicalbook.com]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4,6-Trifluorophenylacetic Acid: Melting Point and Stability for Pharmaceutical Development

Abstract: 2,4,6-Trifluorophenylacetic acid (TFPAA) is a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis.[1] Its utility stems from the unique physicochemical properties imparted by the trifluorinated phenyl ring, which can enhance metabolic stability, binding affinity, and membrane permeability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of two fundamental properties of TFPAA: its melting point and chemical stability. We will delve into the theoretical importance of these parameters, present robust methodologies for their determination, analyze potential degradation pathways, and offer field-proven insights for handling and storage. This document is intended for researchers, chemists, and drug development professionals who utilize TFPAA and require a deep, practical understanding of its material properties.

Introduction: The Significance of Fluorination in Phenylacetic Acid Derivatives

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The carbon-fluorine bond is exceptionally strong, which can confer high metabolic and chemical stability to a molecule.[2] In the case of this compound (CAS No. 209991-63-9), the three electron-withdrawing fluorine atoms significantly influence the electronic properties of the phenyl ring and the acidity of the carboxylic acid group. This makes TFPAA a valuable synthon for creating complex molecules with tailored pharmacological profiles.[1]

Understanding the fundamental physicochemical properties of such a key intermediate is not merely an academic exercise. For drug development professionals, precise knowledge of the melting point is crucial for quality control, polymorphism screening, and formulation development. Similarly, a thorough understanding of its chemical stability is paramount for defining storage conditions, predicting shelf-life, and developing stability-indicating analytical methods essential for regulatory submissions.

Physicochemical Properties: Focus on Melting Point

The melting point is a sentinel indicator of a crystalline solid's purity. For an API or a key intermediate, a sharp and consistent melting range is a primary quality attribute.

Melting Point Determination: Methodology and Data

The melting point of this compound is consistently reported in a narrow range, indicating a well-defined crystalline solid.

| Reported Melting Point (°C) | Source Type | Reference |

| 110-112 °C | Chemical Catalog | Chemsrc[3] |

| 113-115 °C | Chemical Catalog | Chemsrc[3] |

Note: Minor variations in reported melting points can arise from differences in analytical technique, heating rate, or residual impurities from different synthetic routes.

Experimental Protocols for Accurate Melting Point Determination

Two primary methods are employed for melting point determination in a regulated laboratory setting: the capillary method and Differential Scanning Calorimetry (DSC). The choice depends on the required level of precision and the stage of development.

Protocol 1: USP <741> Capillary Method

This traditional method provides a melting range.

-

Sample Preparation: Finely powder the dry TFPAA sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus: Use a calibrated melting point apparatus with a controlled heating ramp and a visual inspection lens.

-

Measurement:

-

Heat rapidly to approximately 10 °C below the expected melting point (e.g., 100 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last solid particle melts (T2).

-

The melting range is reported as T1-T2.

-

-

Trustworthiness: The protocol is validated by periodically testing with certified reference standards (e.g., caffeine, vanillin) to ensure apparatus calibration.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data, including the onset of melting and the heat of fusion.

-

Sample Preparation: Accurately weigh 2-5 mg of TFPAA into an aluminum DSC pan. Crimp the pan with a lid.

-

Apparatus: Use a calibrated DSC instrument (e.g., TA Instruments, Mettler Toledo). Calibration is performed with an indium standard.

-

Measurement:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

The melting point is typically reported as the extrapolated onset temperature of the endothermic melting peak.

-

-

Causality: The nitrogen purge is crucial to prevent oxidative degradation at elevated temperatures, ensuring the observed thermal event is solely due to melting.

Workflow for Melting Point Analysis

The following diagram illustrates the decision-making process for selecting a melting point determination method.

Caption: Workflow for Melting Point Determination.

Chemical Stability Profile

The stability of TFPAA is governed by the robust trifluorinated aromatic ring and the reactive carboxylic acid functional group. While generally stable, it can degrade under specific stress conditions.[2]

Intrinsic Stability

The C-F bonds on the phenyl ring are exceptionally strong, rendering the aromatic core highly resistant to metabolic and chemical degradation.[2] The electron-withdrawing nature of the fluorine atoms also deactivates the ring towards electrophilic attack. The primary locus of reactivity is the phenylacetic acid side chain.

Potential Degradation Pathways

A systematic investigation of stability involves subjecting the compound to forced degradation under harsh conditions to identify potential degradation products and pathways.

-

Hydrolytic Stability: Phenylacetic acid itself is not expected to undergo hydrolysis under normal environmental conditions due to the lack of susceptible functional groups.[4] However, stability across a range of pH values (e.g., pH 2, 7, 10) should be confirmed, as extreme pH can catalyze other reactions.

-

Oxidative Stability: The aromatic ring and benzylic methylene group can be susceptible to oxidation.[2] Forced degradation using an oxidizing agent like hydrogen peroxide is a standard test to probe this pathway.

-

Photostability: Aromatic compounds, particularly those with activating or deactivating groups, can be susceptible to photodegradation. Exposure to UV light can induce degradation, and studies on similar compounds like 4-(trifluoromethyl)phenol show it can degrade upon photolysis.[2] Photostability testing under ICH Q1B guidelines is essential.

-

Thermal Stability: The high melting point suggests good solid-state thermal stability. The strong C-F bonds contribute to the overall thermal robustness of fluorinated compounds.[5][6] Degradation at elevated temperatures in solution or in the solid state should be evaluated to determine any potential thermolytic pathways.[7][8]

Experimental Protocol: Forced Degradation Study

The following protocol outlines a typical forced degradation study designed to assess the stability of TFPAA and develop a stability-indicating analytical method.

Objective: To identify the degradation pathways of TFPAA and generate potential degradation products for analytical method validation.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of TFPAA in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 N HCl. Store at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 N NaOH. Store at room temperature for 4 hours.

-

Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal: Heat the stock solution at 60°C for 48 hours.

-

Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At appropriate time points, withdraw an aliquot from each stress condition.

-

Neutralize the acid and base samples, if necessary.

-

Dilute all samples to a target concentration (e.g., 0.1 mg/mL).

-

Analyze by a suitable stability-indicating method, typically reverse-phase HPLC with UV and/or Mass Spectrometric (MS) detection.

-

-

Data Evaluation:

-

Calculate the percentage degradation in each condition.

-

Examine the chromatograms for the appearance of new peaks (degradation products).

-

Ensure peak purity of the main TFPAA peak using a photodiode array (PDA) detector.

-

Logical Flow for Stability Assessment

Caption: Logical workflow for a forced degradation study.

Handling and Storage Recommendations

Based on the physicochemical properties and potential stability liabilities, the following handling and storage procedures are recommended for this compound:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Standard storage conditions would be ambient temperature, protected from light.

-

Handling: Use personal protective equipment (PPE), including safety glasses and gloves. Avoid dust formation.[9] Handle in accordance with good industrial hygiene and safety practices.

-

Light Protection: Given the potential for photolytic degradation common to aromatic systems, it is prudent to store TFPAA in amber glass bottles or other light-opaque containers, especially for long-term storage or as analytical reference standards.

Conclusion

This compound is a robust and stable chemical intermediate, a fact attributable to its highly fluorinated aromatic structure. Its well-defined melting point of approximately 110-115 °C serves as a reliable indicator of its purity. While intrinsically stable, it possesses potential, albeit limited, degradation pathways through oxidation and photolysis which must be characterized during drug development. The experimental protocols and workflows detailed in this guide provide a validated framework for researchers to accurately determine its physical properties and assess its chemical stability, ensuring its proper use and storage in the rigorous environment of pharmaceutical and chemical research.

References

- 1. ossila.com [ossila.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorophenylacetic acid series | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cswab.org [cswab.org]

- 9. fishersci.com [fishersci.com]

The Strategic Imperative of Fluorine Substitution in Phenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with fluorine in phenylacetic acid (PAA) derivatives represents a cornerstone of modern medicinal chemistry. This seemingly minor structural alteration can profoundly reshape a molecule's physicochemical and pharmacological profile. By leveraging fluorine's unique properties—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—chemists can strategically address common challenges in drug development, including metabolic instability, suboptimal binding affinity, and poor pharmacokinetics. This guide provides an in-depth analysis of the core principles governing the effects of fluorine substitution on the PAA scaffold, offering field-proven insights into its application for optimizing drug candidates.

The Unique Character of Fluorine: A Primer for Rational Drug Design

Fluorine is not merely a halogen; its properties set it apart, making it a powerful tool for molecular engineering.[1] As the most electronegative element, it exerts a strong electron-withdrawing inductive effect, yet its lone pairs can also participate in resonance donation.[2][3][4] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen, often without creating significant steric hindrance.[1][5]

Crucially, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[6] This inherent strength is the primary reason for fluorine's ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][6][7]

Core Effects of Fluorine Substitution on the Phenylacetic Acid Scaffold

When incorporated into the phenylacetic acid framework, fluorine's effects are multifaceted, influencing everything from acidity to molecular conformation.

Modulation of Physicochemical Properties: pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine significantly impacts the acidity of the carboxylic acid moiety in PAA. By stabilizing the carboxylate anion through inductive effects, fluorine substitution lowers the pKa, making the acid stronger.[7][8] This effect is position-dependent, with ortho- and para-substitutions having a more pronounced impact than meta-substitution due to the interplay of inductive and resonance effects.

Lipophilicity, a critical parameter for membrane permeability and drug absorption, is also modulated by fluorination.[9][10] While replacing a C-H bond with a C-F bond generally increases lipophilicity (logP), the effect can be nuanced and context-dependent.[5][11] Strategic placement of fluorine can fine-tune a molecule's lipophilicity to achieve the optimal balance between aqueous solubility and membrane partitioning.[9][12]

| Compound | Position of Fluorine | Approximate pKa | Change in Lipophilicity (logP vs. PAA) |

| Phenylacetic Acid | - | ~4.3 | - |

| 2-Fluorophenylacetic Acid | Ortho | ~4.1 | Increase |

| 3-Fluorophenylacetic Acid | Meta | ~4.2 | Increase |

| 4-Fluorophenylacetic Acid | Para | ~4.1 | Increase |

Note: pKa and logP values are approximate and can vary based on experimental conditions. The trend of increased acidity upon fluorination is well-established.[8][13]

Electronic Effects: A Tug-of-War Between Induction and Resonance

Fluorine's influence on the aromatic ring is a classic example of competing electronic effects.[3]

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the phenyl ring through the sigma bond network.[3][4] This deactivates the ring toward electrophilic aromatic substitution.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the ring's pi-system.[2][3] This effect directs incoming electrophiles to the ortho and para positions.

While the inductive effect is dominant, making fluorobenzene less reactive than benzene overall, the resonance effect is key to understanding its directing properties.[2][3] This dual nature allows chemists to precisely control the electronic landscape of the PAA ring.

Caption: Dueling electronic effects of fluorine on an aromatic ring.

Conformational Control and Unique Binding Interactions

Fluorine substitution can impose conformational constraints on the PAA molecule. For example, an ortho-fluorine substitution can influence the torsion angle between the phenyl ring and the acetic acid side chain due to steric or electrostatic repulsion.[14] This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target protein.[15]

Furthermore, the C-F bond can participate in non-covalent interactions that contribute to binding affinity.[16][17] These "fluorine bonds" can involve interactions with backbone amides, hydrogen bond donors, or hydrophobic pockets within a protein's active site.[16][17][18][19] The ability of fluorine to engage in these unique interactions is a key reason for its success in enhancing drug potency.[20]

Pharmacokinetic Consequences of Fluorination

One of the most significant applications of fluorine in drug design is the optimization of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15][21]

Enhancing Metabolic Stability

A primary route of metabolism for many aromatic compounds is oxidation by cytochrome P450 (CYP450) enzymes, often involving hydroxylation at the para position.[1][6] Replacing a metabolically labile hydrogen at this position with a fluorine atom effectively blocks this pathway due to the immense strength of the C-F bond.[6][22] This "metabolic blocking" strategy can dramatically increase a drug's half-life and oral bioavailability.[1][6][7]

Caption: Fluorine as a metabolic shield against CYP450 oxidation.

Synthetic Strategies and Protocols

The synthesis of fluorinated phenylacetic acids is well-established, with several reliable routes available to medicinal chemists.[23] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Protocol: Synthesis of 4-Fluorophenylacetic Acid

A common approach involves the functionalization of a readily available fluorinated precursor. The following is a generalized protocol based on common synthetic transformations.

Objective: To synthesize 4-Fluorophenylacetic acid from 4-fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Vinylidene chloride

-

Copper(I) Chloride (CuCl) or other catalyst[24]

-

Sulfuric Acid (H₂SO₄)

-

Toluene

-

Standard laboratory glassware and safety equipment

Methodology:

-

Diazotization: Dissolve 4-fluoroaniline (1.0 eq) in aqueous HCl in a reaction flask. Cool the mixture to 0-5 °C in an ice bath.[24]

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Meerwein Arylation: In a separate flask, prepare a solution of vinylidene chloride in dichloromethane with a catalytic amount of a copper salt (e.g., CuCl).[24]

-

Slowly add the cold diazonium salt solution to the vinylidene chloride solution. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

Work-up: Quench the reaction, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield the crude trichloroethylbenzene intermediate.

-

Hydrolysis: Add the crude intermediate to a solution of sulfuric acid. Heat the mixture (e.g., to 80-95 °C) and stir for several hours to facilitate hydrolysis.[24]

-

Isolation and Purification: Cool the reaction mixture and quench by pouring it into ice water. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like toluene to obtain pure 4-fluorophenylacetic acid.[24]

This protocol is a generalized representation. Specific conditions, catalysts, and reagents may vary. All work must be conducted by qualified personnel in a proper laboratory setting.

Conclusion: A Strategic Tool for Modern Drug Discovery

Fluorine substitution is far more than a simple bioisosteric replacement for hydrogen. It is a strategic, multifaceted tool that allows medicinal chemists to rationally modulate the properties of phenylacetic acid derivatives and other drug scaffolds.[15][21] By understanding the interplay of fluorine's electronic, steric, and metabolic-blocking effects, researchers can overcome significant hurdles in drug development, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[15][21] The continued development of novel fluorination methods ensures that this "magic bullet" will remain an indispensable element in the design of next-generation therapeutics.[7][25]

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. benchchem.com [benchchem.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. keyorganics.net [keyorganics.net]

- 12. researchgate.net [researchgate.net]

- 13. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 14. Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 23. inventivapharma.com [inventivapharma.com]

- 24. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 25. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,4,6-Trifluorophenylacetic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluorophenylacetic acid, a seemingly niche fluorinated molecule, holds a significant place in the landscape of modern organic synthesis and drug discovery. While its history is not as prominently documented as some of its isomers, its unique substitution pattern offers distinct chemical properties that are increasingly leveraged in the development of novel agrochemicals and pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery, historical synthetic context, and evolution of manufacturing processes for this compound. We will explore the foundational chemistries that enabled its creation, detail plausible historical and contemporary synthetic routes with step-by-step protocols, and discuss its current applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: The Emergence of Fluorinated Aromatics

The story of this compound is intrinsically linked to the broader history of organofluorine chemistry. The late 19th and early 20th centuries witnessed groundbreaking discoveries that laid the foundation for the synthesis of fluorinated organic compounds. The isolation of elemental fluorine by Henri Moissan in 1886, while a monumental achievement, highlighted its extreme reactivity and the challenges of its controlled use.